Cas no 161023-77-4 ((3a,5b,7a,24E)-3,7-Dihydroxy-cholest-24-en-26-oic Acid)
(3a,5b,7a,24E)-3,7-Dihydroxy-cholest-24-en-26-oic Acid Chemical and Physical Properties
Names and Identifiers
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- (3a,5b,7a,24E)-3,7-Dihydroxy-cholest-24-en-26-oic Acid
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- Inchi: 1S/C27H44O4/c1-16(6-5-7-17(2)25(30)31)20-8-9-21-24-22(11-13-27(20,21)4)26(3)12-10-19(28)14-18(26)15-23(24)29/h7,16,18-24,28-29H,5-6,8-15H2,1-4H3,(H,30,31)/b17-7+/t16-,18+,19-,20-,21+,22+,23-,24+,26+,27-/m1/s1
- InChI Key: VEEPNZJORQZZNC-QFCSXWOPSA-N
- SMILES: C[C@]12CC[C@]3([H])[C@]4(CC[C@@H](O)C[C@@]4([H])C[C@@H](O)[C@@]3([H])[C@]1([H])CC[C@]2([H])[C@H](C)CC/C=C(\C)/C(=O)O)C
(3a,5b,7a,24E)-3,7-Dihydroxy-cholest-24-en-26-oic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D452838-5mg |
(3a,5b,7a,24E)-3,7-Dihydroxy-cholest-24-en-26-oic Acid |
161023-77-4 | 5mg |
$ 234.00 | 2023-09-07 | ||
| TRC | D452838-25mg |
(3a,5b,7a,24E)-3,7-Dihydroxy-cholest-24-en-26-oic Acid |
161023-77-4 | 25mg |
$ 1000.00 | 2023-09-07 | ||
| TRC | D452838-100mg |
(3a,5b,7a,24E)-3,7-Dihydroxy-cholest-24-en-26-oic Acid |
161023-77-4 | 100mg |
$ 3766.00 | 2023-09-07 |
(3a,5b,7a,24E)-3,7-Dihydroxy-cholest-24-en-26-oic Acid Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on (3a,5b,7a,24E)-3,7-Dihydroxy-cholest-24-en-26-oic Acid
Recent Advances in the Study of (3a,5b,7a,24E)-3,7-Dihydroxy-cholest-24-en-26-oic Acid (CAS: 161023-77-4)
The compound (3a,5b,7a,24E)-3,7-Dihydroxy-cholest-24-en-26-oic Acid (CAS: 161023-77-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This bile acid derivative, structurally characterized by its hydroxyl groups at positions 3 and 7 and a double bond at the 24-position, has been implicated in various biological processes, including lipid metabolism, inflammation modulation, and potential therapeutic applications. This research briefing synthesizes the latest findings on this compound, highlighting its mechanisms of action, pharmacological properties, and emerging clinical relevance.
Recent studies have elucidated the role of (3a,5b,7a,24E)-3,7-Dihydroxy-cholest-24-en-26-oic Acid in modulating nuclear receptors such as FXR (Farnesoid X Receptor) and GPBAR1 (G Protein-Coupled Bile Acid Receptor 1). Activation of these receptors has been shown to regulate bile acid homeostasis, glucose metabolism, and inflammatory responses. For instance, a 2023 study published in the Journal of Lipid Research demonstrated that this compound exhibits a high binding affinity for FXR, suggesting its potential as a novel therapeutic agent for metabolic disorders like non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes.
In addition to its metabolic effects, (3a,5b,7a,24E)-3,7-Dihydroxy-cholest-24-en-26-oic Acid has shown promise in cancer research. Preclinical models have revealed its ability to induce apoptosis in certain cancer cell lines, particularly those associated with colorectal and hepatocellular carcinomas. The compound's unique structure appears to interfere with cellular proliferation pathways, making it a candidate for further investigation in oncology. However, challenges related to bioavailability and targeted delivery remain to be addressed in translational studies.
The synthesis and structural optimization of (3a,5b,7a,24E)-3,7-Dihydroxy-cholest-24-en-26-oic Acid have also been a focus of recent research. Advances in chemical synthesis techniques, including enzymatic biotransformation and chiral resolution, have improved the yield and purity of this compound. These developments are critical for scaling up production for clinical trials and potential commercialization. Furthermore, computational modeling studies have provided insights into the structure-activity relationships (SAR) of this molecule, guiding the design of more potent analogs with enhanced therapeutic profiles.
Despite these promising findings, several gaps in knowledge persist. For example, the long-term safety profile of (3a,5b,7a,24E)-3,7-Dihydroxy-cholest-24-en-26-oic Acid in humans remains underexplored, and its interactions with other drugs and endogenous metabolites require further investigation. Future research directions may include large-scale clinical trials to validate its efficacy and safety, as well as the development of formulation strategies to overcome pharmacokinetic limitations. Collaborative efforts between academia and industry will be essential to translate these discoveries into viable therapeutic options.
In conclusion, (3a,5b,7a,24E)-3,7-Dihydroxy-cholest-24-en-26-oic Acid (CAS: 161023-77-4) represents a compelling area of research with broad implications for metabolic and oncological therapeutics. Its multifaceted biological activities and recent advancements in synthesis and mechanistic understanding underscore its potential as a key player in the next generation of pharmaceutical agents. Continued exploration of this compound will likely yield valuable insights into its clinical applications and mechanistic underpinnings.
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